molecular formula C24H20FN3O4 B6547953 N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-31-7

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547953
CAS No.: 946353-31-7
M. Wt: 433.4 g/mol
InChI Key: VJLMBVYRNZHPSS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at the 3-position, a 4-fluorobenzyl substituent at the 1-position, and a 2,4-dimethoxyphenyl group as the N-aryl moiety. Its molecular formula is C₂₄H₂₀FN₃O₄, with a molecular weight of 433.44 g/mol . Key physicochemical properties include a logP of 3.7842, polar surface area of 63.24 Ų, and hydrogen bond acceptor/donor counts of 7 and 1, respectively.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-31-18-9-10-20(21(13-18)32-2)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMBVYRNZHPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H29FN2O7\text{C}_{26}\text{H}_{29}\text{F}\text{N}_{2}\text{O}_{7}

This structure consists of a naphthyridine core substituted with various functional groups that may influence its biological activity.

Antitumor Activity

Research has indicated that derivatives of naphthyridine exhibit significant antitumor activity. For instance, studies on related compounds have shown moderate cytotoxic effects against various human tumor cell lines. The mechanism of action often involves interference with DNA synthesis and cell cycle progression. A notable study found that modifications at the N-1 and C-7 positions of the naphthyridine core can enhance cytotoxicity against tumor cells, suggesting a promising avenue for developing effective antitumor agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that naphthyridine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial effects . The structure-activity relationship suggests that electron-withdrawing groups enhance antibacterial activity compared to electron-donating groups .

Monoamine Oxidase Inhibition

Recent investigations have highlighted the potential of this compound as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating various neurodegenerative disorders and depression. The binding affinity of the compound for MAO enzymes was assessed, revealing promising inhibition profiles that warrant further exploration .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of naphthyridine derivatives. Key findings include:

  • N-Substituents : The presence of specific substituents at the N-1 position significantly affects antitumor activity. For example, thiazolyl groups have been identified as particularly effective .
  • C-7 Modifications : Variations at the C-7 position also play a critical role in enhancing cytotoxicity. Aminopyrrolidine derivatives showed superior efficacy compared to other amines .

Case Studies

  • Antitumor Efficacy : A study examining a series of naphthyridine derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. These findings suggest that targeted modifications can lead to more potent antitumor agents .
  • Antimicrobial Evaluation : In another study, a derivative similar to this compound was tested against Staphylococcus aureus and E. coli. Results indicated significant antimicrobial activity with low MIC values, supporting further development for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives exhibit significant anticancer properties. These compounds are believed to inhibit specific pathways involved in tumor growth and metastasis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that naphthyridine derivatives effectively inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell membranes and disrupt essential functions.

Research Findings : In vitro studies have reported that naphthyridine derivatives possess broad-spectrum antibacterial activity. For instance, a series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition rates .

Neuroprotective Effects

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine has also been investigated for its neuroprotective properties. It is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study : Research highlighted in Neuropharmacology found that similar compounds could protect against neurodegeneration in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) :

    • Molecular formula: C₂₂H₁₅Cl₂N₃O₂; MW: 424.28 g/mol.
    • Features dual 4-chlorophenyl substituents instead of fluorophenyl and dimethoxyphenyl groups.
    • Exhibits a lower logP (predicted) due to reduced methoxy contributions and higher halogen content.
    • Synthesis yield: 66%; melting point: 193–195°C .
    • Spectral ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.24–7.46 ppm and CH₂-Ph resonance at δ 5.68 ppm .
  • 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2) :

    • Molecular formula: C₂₂H₁₅Cl₂N₃O₂; MW: 424.28 g/mol.
    • Substituent difference: 2-chlorophenyl vs. 4-chlorophenyl in 5a3.
    • Higher yield (76%) and similar melting point (193–195°C) .

Fluorophenyl and Methoxyphenyl Derivatives

  • 1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide :
    • Molecular formula: C₂₃H₁₈FN₃O₃; MW: 403.41 g/mol.
    • Structural distinction: Single methoxy group at the 2-position of the aryl ring vs. 2,4-dimethoxy in the target compound.
    • Lower molecular weight and logP (predicted ~3.5) compared to the target compound .

Carboxylic Acid vs. Carboxamide Functionality

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: Replaces the carboxamide group with a carboxylic acid. Synthesized via substitution and hydrolysis, optimized for high yield and minimal by-products .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) logP Substituent Features Yield (%) Melting Point (°C)
Target Compound C₂₄H₂₀FN₃O₄ 433.44 3.78 4-Fluorobenzyl, 2,4-dimethoxyphenyl N/A N/A
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) C₂₂H₁₅Cl₂N₃O₂ 424.28 ~4.1 Dual 4-chlorophenyl 66 193–195
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C₂₃H₁₈FN₃O₃ 403.41 ~3.5 4-Fluorobenzyl, 2-methoxyphenyl N/A N/A
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid C₁₅H₈ClF₂NO₃ 331.68 ~2.8 Carboxylic acid, dual fluorine substituents High* N/A

*Synthesis optimized for yield via mild reaction conditions .

Research Findings and Functional Implications

  • Solubility : Carboxylic acid derivatives (e.g., 7-chloro-6-fluoro-...) exhibit higher aqueous solubility due to ionizable groups, whereas carboxamide derivatives (target compound, 5a4) rely on hydrogen bonding for solubility .
  • Synthetic Accessibility : Halogenated analogues (5a4, 5a2) achieve moderate yields (66–76%) via straightforward coupling reactions, while the target compound’s synthesis may require optimized protection/deprotection strategies for methoxy groups .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,8-naphthyridine-3-carboxamide derivatives, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves a two-step process: (1) substitution (e.g., introducing fluorophenyl or methoxyphenyl groups via alkylation) and (2) hydrolysis to form the carboxylic acid intermediate. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was synthesized with optimized conditions: mild temperatures (60–80°C), reduced reaction time (4–6 hours), and ethanol/water solvent systems to minimize by-products .
  • Characterization : Confirmation via 1H^1H NMR (e.g., aromatic protons at δ 7.24–8.71 ppm, NH at δ 9.19 ppm) and IR (C=O stretching at 1650–1686 cm1^{-1}) is critical .

Q. How are structural features of this compound validated experimentally?

  • Analytical Workflow :

  • NMR : Assign aromatic proton splitting patterns (e.g., doublets at J = 4.66–7.77 Hz) to confirm substituent positions .
  • Mass Spectrometry : Use m/z values (e.g., 423 for M+^+) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 62.28% calc. vs. 62.28% found) .

Advanced Research Questions

Q. How can conflicting spectral data in structurally similar analogs be resolved?

  • Case Study : A compound with methoxy and fluoro substituents showed unexpected 1H^1H NMR shifts (δ 7.32–7.47 ppm). Contradictions arise from electron-withdrawing/donating effects or solvent interactions.
  • Resolution :

  • Perform 2D NMR (COSY, HSQC) to assign coupling networks.
  • Compare with computational models (e.g., DFT-predicted chemical shifts) .
    • Example : In 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, aromatic multiplicity (dd, d, m) was resolved via HSQC correlations .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
Temperature100°C80°C+15% (reduced decomposition)
SolventDMFEthanol/water (3:1)+20% (better solubility)
Reaction Time12 hours6 hours+10% (lower side-product formation)
  • Key Insight : Recrystallization in ethanol improves purity (>98% by HPLC) .

Q. How do substituents (e.g., 2,4-dimethoxy vs. 4-fluoro) influence biological activity?

  • SAR Analysis :

  • Methoxy Groups : Enhance solubility and membrane permeability via H-bonding.
  • Fluoro Substituents : Increase metabolic stability and target binding (e.g., kinase inhibition).
    • Data Comparison :
  • IC50_{50} Values : Analogues with 4-fluorophenyl showed 2–3x higher activity against cancer cell lines vs. non-fluorinated derivatives .

Methodological Guidelines

Q. What computational tools are recommended for in silico studies of this compound?

  • Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase or kinases.
  • ADMET Prediction : SwissADME for bioavailability, toxicity (e.g., CYP450 inhibition risk due to methoxy groups) .

Q. How should researchers address discrepancies in elemental analysis data?

  • Troubleshooting :

  • Sample Purity : Ensure recrystallization ≥3 times.
  • Instrument Calibration : Validate with certified reference standards (e.g., NIST-traceable materials).

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